ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy](phenyl)acetate
CAS No.:
Cat. No.: VC10120601
Molecular Formula: C26H22O5
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22O5 |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | ethyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-2-phenylacetate |
| Standard InChI | InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)31-22-15-17(2)14-21-24(22)20(16-23(27)30-21)18-10-6-4-7-11-18/h4-16,25H,3H2,1-2H3 |
| Standard InChI Key | PPKSOTXJEITIKI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C |
| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, ethyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-2-phenylacetate, reflects its intricate structure . The core chromen-2-one system features:
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A phenyl group at position 4
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A methyl group at position 7
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An ethyl acetate moiety linked via an ether bond at position 5
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A phenylacetate group further branching from the ether oxygen.
This arrangement creates a planar, conjugated system with potential for π-π stacking interactions, while the ester and ether functionalities enhance solubility in organic solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₂O₅ | |
| Molecular Weight | 414.4 g/mol | |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C | |
| InChIKey | PPKSOTXJEITIKI-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate involves multi-step protocols common to coumarin derivatives:
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Core Chromen Formation:
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Etherification and Esterification:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chromen core synthesis | H₂SO₄ (catalyst), 80°C, 6 hrs | 75% |
| Etherification | K₂CO₃, acetone, reflux, 24 hrs | 62% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Miscible in DMSO, chloroform; sparingly soluble in water.
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Stability: Degrades under prolonged UV exposure due to the chromen core’s photosensitivity .
Research Gaps and Future Directions
Unexplored Territories
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Pharmacokinetic Studies: Absorption, distribution, and toxicity profiles remain uncharacterized.
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Synthetic Optimization: Current yields (~60%) could be improved via microwave-assisted or flow chemistry approaches.
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Structure-Activity Relationships (SAR): Systematic modification of substituents could unveil enhanced bioactivities.
Computational Modeling Prospects
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Docking Studies: Virtual screening against antimicrobial targets (e.g., bacterial topoisomerase IV) could prioritize experimental testing.
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QSAR Modeling: Predictive models may correlate substituent electronic effects with biological potency.
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